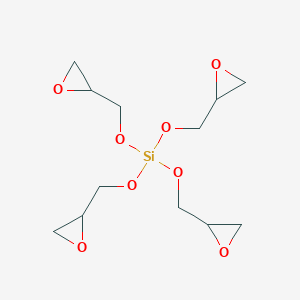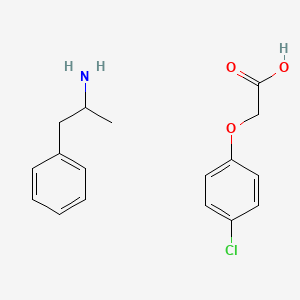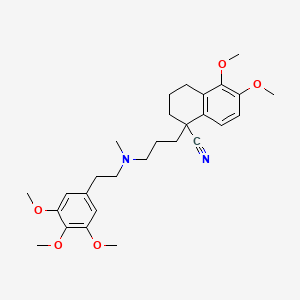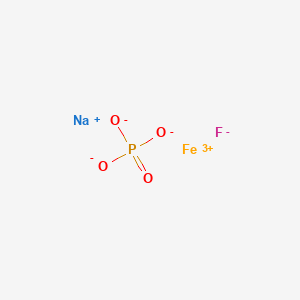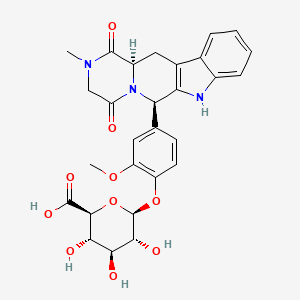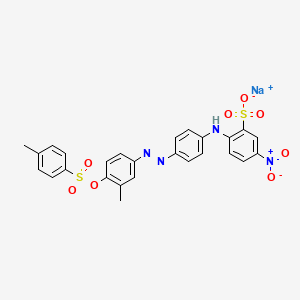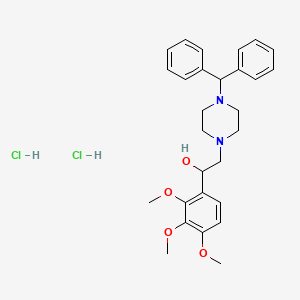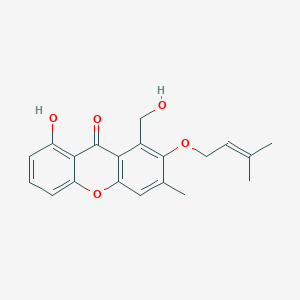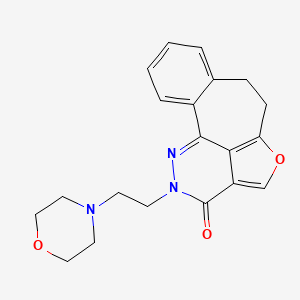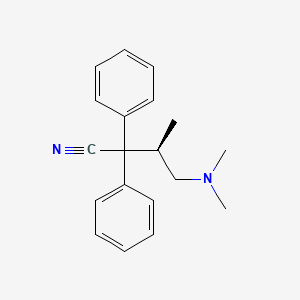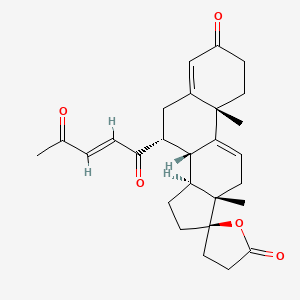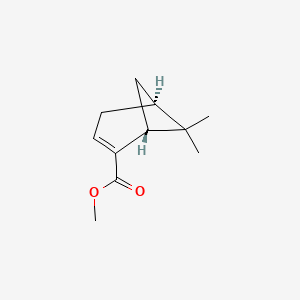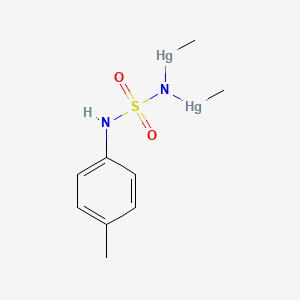
Mercury, (((p-tolyl)sulfamoyl)imino)bis(methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-mercury toluenesulphamide is an organomercury compound that combines the toxic properties of methylmercury with the structural characteristics of toluenesulphamideMethylmercury is known for its high toxicity and ability to bioaccumulate in living organisms, making it a critical subject of study in toxicology and environmental science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl-mercury toluenesulphamide typically involves the reaction of methylmercury chloride with toluenesulphamide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide or acetonitrile, with the presence of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of methyl-mercury toluenesulphamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are critical due to the toxic nature of methylmercury, and the process is typically carried out in closed systems to prevent exposure .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-mercury toluenesulphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert it back to elemental mercury or other lower oxidation states.
Substitution: The toluenesulphamide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) compounds, while reduction can produce elemental mercury .
Wissenschaftliche Forschungsanwendungen
Methyl-mercury toluenesulphamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organomercury chemistry.
Biology: The compound is studied for its toxicological effects on living organisms, particularly its impact on the nervous system and its ability to bioaccumulate.
Medicine: Research is conducted on its potential therapeutic applications and its role in drug development.
Industry: It is used in the development of sensors for mercury detection and in the study of environmental contamination and remediation techniques
Wirkmechanismus
The mechanism of action of methyl-mercury toluenesulphamide involves its interaction with cellular components, leading to toxic effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular damage. It also induces oxidative stress by generating reactive oxygen species, which further contributes to its toxicity. The molecular targets include enzymes involved in cellular metabolism and signaling pathways related to oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
- Methylmercury chloride
- Phenylmercury acetate
- Dimethylmercury
Comparison: Methyl-mercury toluenesulphamide is unique due to the presence of the toluenesulphamide group, which imparts different chemical properties compared to other methylmercury compoundsCompared to phenylmercury acetate and dimethylmercury, it offers different toxicological profiles and environmental behaviors .
Eigenschaften
CAS-Nummer |
102280-93-3 |
|---|---|
Molekularformel |
C9H14Hg2N2O2S |
Molekulargewicht |
615.47 g/mol |
IUPAC-Name |
methyl-[methylmercurio-[(4-methylphenyl)sulfamoyl]amino]mercury |
InChI |
InChI=1S/C7H8N2O2S.2CH3.2Hg/c1-6-2-4-7(5-3-6)9-12(8,10)11;;;;/h2-5,9H,1H3;2*1H3;; |
InChI-Schlüssel |
CZFXGPZAACPCPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N([Hg]C)[Hg]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


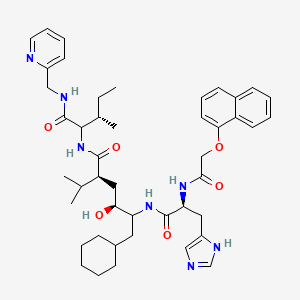
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
